9-Chloro-6-nonylindolo[3,2-b]quinoxaline
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Overview
Description
9-Chloro-6-nonylindolo[3,2-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. This compound is characterized by its unique structure, which includes a chloro group at the 9th position and a nonyl chain at the 6th position of the indoloquinoxaline core.
Preparation Methods
The synthesis of 9-Chloro-6-nonylindolo[3,2-b]quinoxaline typically involves several steps, including condensation and cyclization reactions. One common synthetic route involves the condensation of isatin with o-phenylenediamine, followed by cyclization to form the indoloquinoxaline core . The reaction conditions often include the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
9-Chloro-6-nonylindolo[3,2-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indoloquinoxaline derivatives.
Substitution: The chloro group at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling and various metal catalysts for oxidation and reduction reactions . The major products formed from these reactions are typically functionalized indoloquinoxaline derivatives with potential biological activity.
Scientific Research Applications
9-Chloro-6-nonylindolo[3,2-b]quinoxaline has been extensively studied for its applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Chloro-6-nonylindolo[3,2-b]quinoxaline involves its interaction with specific molecular targets, such as kinases and other enzymes. It acts by inhibiting the activity of these targets, thereby affecting various cellular pathways . The compound’s structure allows it to bind to the active sites of these enzymes, leading to the inhibition of their function and subsequent biological effects.
Comparison with Similar Compounds
9-Chloro-6-nonylindolo[3,2-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:
6H-Indolo[2,3-b]quinoxaline: Lacks the chloro and nonyl substituents, resulting in different chemical and biological properties.
7-Chloro-4-piperazin-1-yl-quinoline: Contains a piperazine ring, which imparts different pharmacological activities.
2-Chloro-3-(2-pyridinyl)quinoxaline: Features a pyridine ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
5300-05-0 |
---|---|
Molecular Formula |
C23H26ClN3 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
9-chloro-6-nonylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H26ClN3/c1-2-3-4-5-6-7-10-15-27-21-14-13-17(24)16-18(21)22-23(27)26-20-12-9-8-11-19(20)25-22/h8-9,11-14,16H,2-7,10,15H2,1H3 |
InChI Key |
QHKIANFPKMABGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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